2-(Difluoromethoxy)-N-methylbenzenamine
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Overview
Description
2-(Difluoromethoxy)-N-methylbenzenamine is an organic compound that features a difluoromethoxy group attached to a benzene ring, with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitryl-4-(difluoromethoxy) aniline with hydrazine hydrate under the catalysis of Raney-Ni . This reduction process yields the desired compound.
Industrial Production Methods
Industrial production methods for 2-(Difluoromethoxy)-N-methylbenzenamine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-N-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where the difluoromethoxy or methylamine groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents like hydrazine hydrate, and catalysts such as Raney-Ni . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-N-methylbenzenamine has several applications in scientific research:
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-N-methylbenzenamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzylamine: This compound shares the difluoromethoxy group but differs in the position and nature of the substituents.
1-bromo-4-(difluoromethoxy)benzene: Another similar compound used in direct arylation reactions.
Uniqueness
2-(Difluoromethoxy)-N-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity compared to other fluorinated compounds .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-N-methylaniline |
InChI |
InChI=1S/C8H9F2NO/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5,8,11H,1H3 |
InChI Key |
ODFSFLZUSACZML-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
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